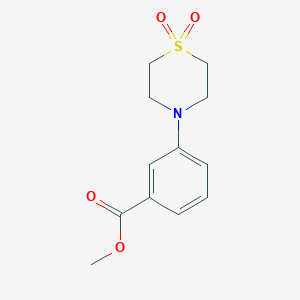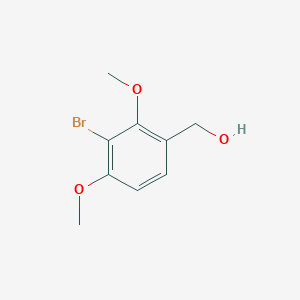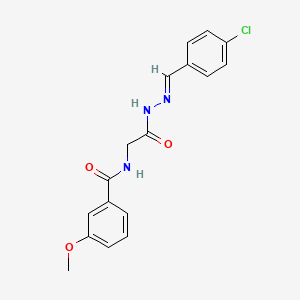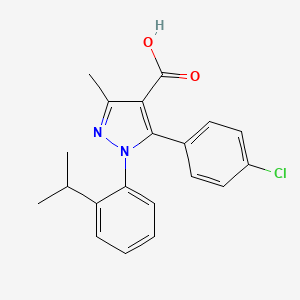
7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Lead Compound Identification
The synthesis of compounds structurally related to 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for their potential as lead compounds in drug discovery. Notably, the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, has been achieved through palladium-catalyzed reactions. These compounds are investigated for their antiplasmodial activities, suggesting a pathway for the development of new drugs targeting malaria (Hostyn et al., 2005).
Chemical Transformations and Derivatives
Research has also focused on the chemical transformations of related quinoline diones, leading to various products depending on substituents. These transformations are crucial for synthesizing diverse derivatives for pharmacological screenings, indicating the versatile chemistry surrounding the quinazolinone core structure (Klásek et al., 2020).
Heterocyclic Compound Synthesis
The compound's framework serves as a foundation for synthesizing a wide array of heterocyclic compounds, including indolines and tetrahydroquinolines. These syntheses are facilitated by catalytic reactions, showcasing the potential of this compound related structures in generating biologically relevant heterocycles (Sriramurthy & Kwon, 2010).
Alkaloid Synthesis
Additionally, these compounds are utilized in the synthesis of various alkaloids, including indoles and quinazolinones, through intramolecular C-N bond formation. This method underscores the compound's relevance in constructing complex alkaloid structures, which are significant for their medicinal properties (Liu et al., 2010).
Photochromic Properties
Investigations into the photochromic properties of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which can be related to the target compound through their structural features, highlight potential applications in materials science, particularly in developing light-responsive materials (Voloshin et al., 2008).
Antimicrobial Activity
The antimicrobial activity of 3,4-dihydroquinazolin-2(1H)-ones derived from similar synthetic pathways has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research suggests that derivatives of this compound could be valuable in developing new antimicrobial agents (Ramana et al., 2016).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzophenone to form the desired quinazolinone product.", "Starting Materials": [ "Indoline-1-carboxylic acid", "Propylamine", "Thionyl chloride", "2-Aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide.", "Step 2: Reaction of the amide with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-aminobenzophenone to form the desired quinazolinone product." ] } | |
Número CAS |
403727-84-4 |
Fórmula molecular |
C20H19N3O2S |
Peso molecular |
365.45 |
Nombre IUPAC |
7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26) |
Clave InChI |
QJHIDVBMNMJWSO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)
![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)


![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)
![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)

